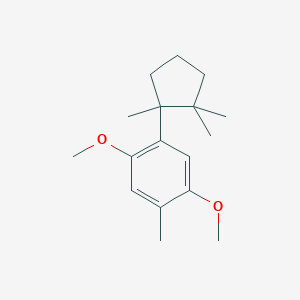
Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)- is an organic compound with the molecular formula C18H28O2 It is a derivative of benzene, characterized by the presence of two methoxy groups, a methyl group, and a trimethylcyclopentyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,4-dimethoxy-2-methylbenzene.
Alkylation: The key step involves the alkylation of 1,4-dimethoxy-2-methylbenzene with 1,2,2-trimethylcyclopentyl bromide under Friedel-Crafts alkylation conditions. This reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3).
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are commonly used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.
Wirkmechanismus
The mechanism of action of Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the trimethylcyclopentyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential therapeutic effects and mode of action at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dimethoxy-2-methylbenzene: Lacks the trimethylcyclopentyl group, making it less sterically hindered.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains a prop-1-en-2-yl group instead of the trimethylcyclopentyl group.
Benzene, 1-methyl-4-(1,2,2-trimethylcyclopentyl)-: Similar structure but lacks the methoxy groups.
Uniqueness
Benzene, 1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)- is unique due to the presence of both methoxy groups and the bulky trimethylcyclopentyl group. This combination imparts distinct steric and electronic properties, influencing its reactivity and interactions with molecular targets. The compound’s unique structure makes it a valuable subject of study in various fields of chemistry and biology.
Eigenschaften
CAS-Nummer |
243462-89-7 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
1,4-dimethoxy-2-methyl-5-(1,2,2-trimethylcyclopentyl)benzene |
InChI |
InChI=1S/C17H26O2/c1-12-10-15(19-6)13(11-14(12)18-5)17(4)9-7-8-16(17,2)3/h10-11H,7-9H2,1-6H3 |
InChI-Schlüssel |
VPYOKOKVNCSXFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)C2(CCCC2(C)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14242736.png)
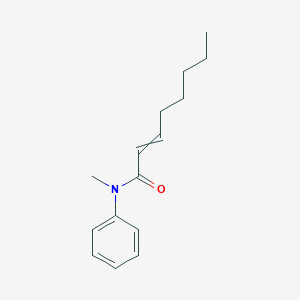
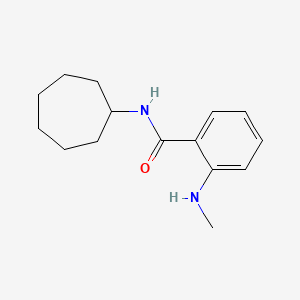
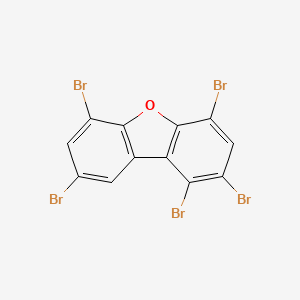

![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
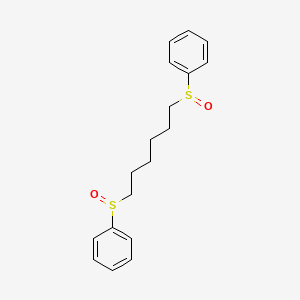
![N,N'-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine]](/img/structure/B14242782.png)
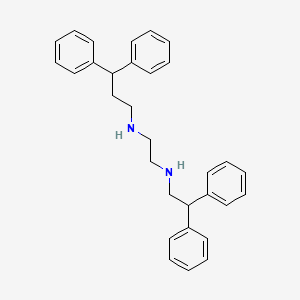
![{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid](/img/structure/B14242798.png)

![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
